RA-VII, also known as O-methyl deoxybouvardin, is a cyclic hexapeptide primarily isolated from the roots of Rubia cordifolia and Rubia akane [, ]. It belongs to a group of compounds known as Rubiaceae-type cyclopeptides (RAs) []. RA-VII is characterized by its unique bicyclic structure, comprising an 18-membered cyclohexapeptide ring and a 14-membered cycloisodityrosine ring [, , ]. This compound has attracted significant attention in scientific research due to its potent antitumor activity [, , , , , , ].
Synthesis Analysis
Intramolecular SNAr-based cycloetherification: This method utilizes a dipeptide precursor and potassium carbonate in dimethyl sulfoxide (DMSO) to form the cycloisodityrosine ring, yielding two atropisomers [].
Thallium trinitrate-mediated oxidation of tetrahalogeno amides: This approach involves the oxidative coupling of tetrahalogeno amides to generate the 14-membered ring dienone, which is further transformed into the cycloisodityrosine unit [].
Intramolecular Ullmann condensation: This method employs an Ullmann coupling reaction to directly form the 14-membered diaryl ether, offering a robust approach to the cycloisodityrosine subunit [, ].
Following the synthesis of the cycloisodityrosine unit, it is coupled with a tetrapeptide segment, followed by macrocyclization to form the final bicyclic structure of RA-VII [, ].
Molecular Structure Analysis
RA-VII's molecular structure is characterized by its unique bicyclic framework [, , ].
Cycloisodityrosine ring: The 14-membered ring system, a key structural feature, consists of two tyrosine residues linked through a diphenyl ether linkage [, , , ].
Cyclohexapeptide ring: The 18-membered ring comprises a sequence of six amino acids, including three alanine residues, two modified tyrosine residues, and one D-alanine residue [, , ].
The presence of N-methylated amide bonds within the cyclohexapeptide ring influences the conformational flexibility of RA-VII [, , ].
Chemical Reactions Analysis
Thioamide formation: RA-VII can be converted into its thioamide derivatives using Lawesson's reagent, enabling the preparation of various analogues [, , , ].
Oxazole formation: Thioamides of RA-VII can be transformed into oxazoles, facilitating epimerization at specific amino acid residues [, ].
Degradation: RA-VII can be degraded into protected cycloisodityrosine units through bis(thioamide) intermediates [].
Alkylation: Backbone amide nitrogen alkylation of RA-VII can be achieved under phase-transfer conditions [].
Chemical modifications: Derivatives of RA-VII have been synthesized through modification of the hydroxy, methoxy, or carboxy groups, or the aromatic rings of natural peptides, to explore structure-activity relationships [, , ].
Mechanism of Action
RA-VII exhibits its antitumor activity primarily through the inhibition of protein biosynthesis [, ]. The compound binds to eukaryotic ribosomes, specifically targeting the peptidyltransferase center, thereby disrupting protein synthesis []. RA-VII's effect on cell cycle progression has also been reported, inducing G2 arrest by inhibiting cytokinesis through its interaction with actin []. This interaction leads to conformational changes in the actin molecule, further contributing to its antitumor activity [].
Applications
P388 leukemia: RA-VII exhibits strong activity against P388 leukemia cells, both in vitro and in vivo [, , , , , ].
Mammary carcinoma: RA-V, a closely related analogue, displays notable efficacy against MM2 mammary carcinoma [, , ].
Other cancer cell lines: RA-VII has shown promising activity against various other cancer cell lines, including L1210 leukemia, B16 melanoma, colon 38, Lewis lung carcinoma, and Ehrlich carcinoma [, ].
Related Compounds
Deoxybouvardin
Compound Description: Deoxybouvardin (RA-V) is a bicyclic hexapeptide isolated from Rubia cordifolia and possesses potent antitumor activity. Like RA-VII, it belongs to the Rubiaceae-type cyclopeptides (RAs) family, characterized by a cyclic hexapeptide ring and a cycloisodityrosine ring. [, ] Deoxybouvardin inhibits protein synthesis by targeting eukaryotic ribosomes. []
Relevance: Deoxybouvardin shares a high degree of structural similarity with RA-VII, differing only in the methylation pattern of the tyrosine residues. [, , ] The similar structures and biological activity of Deoxybouvardin and RA-VII have made it a key compound in structure-activity relationship (SAR) studies aiming to understand the essential structural features required for the antitumor activity of RA-VII. [] Research suggests that the orientation of the tyrosine phenyl rings significantly influences the biological activity of these compounds. []
RA-II
Compound Description: RA-II is another naturally occurring cyclic hexapeptide found in Rubia cordifolia and Rubia akane. It exhibits antitumor activity against P-388 leukemia cells in vitro and in vivo. [] RA-II, like RA-VII, belongs to a family of cyclic hexapeptides called RAs, characterized by a cyclic hexapeptide core and a cycloisodityrosine unit. []
Relevance: RA-II is structurally similar to RA-VII, differing only in the methylation pattern of the tyrosine residues. [] This makes it a valuable compound in structure-activity relationship (SAR) studies to understand the structural features essential for RA-VII's antitumor activity. []
RA-III
Compound Description: RA-III is a cyclic hexapeptide isolated from Rubia cordifolia and exhibits antitumor activity against a range of tumors, including leukemias and solid tumors. [] It shares structural similarities with RA-VII, including the presence of a cyclic hexapeptide ring and a cycloisodityrosine unit, classifying it as a member of the Rubiaceae-type cyclopeptides (RAs). []
Relevance: RA-III exhibits a different effective dose range against P-388 leukemia compared to RA-VII and other cyclic hexapeptides, suggesting subtle differences in their mechanisms of action or pharmacokinetic profiles. [] This makes it important for understanding the structure-activity relationships within this class of compounds. It is structurally similar to RA-VII, with variations in the amino acid side chains and methylation patterns. [, ] RA-III has been used as a starting material in the synthesis of sulfur-containing RA-VII analogues, highlighting its utility in exploring structure-activity relationships. []
RA-IV
Compound Description: RA-IV is a cyclic hexapeptide isolated from Rubia cordifolia and is characterized by its potent antitumor activity against P-388 leukemia, L1210 leukemia, B-16 melanoma and MM2 mammary carcinoma. [, ] Like RA-VII, RA-IV belongs to the Rubiaceae-type cyclopeptides (RAs), featuring a cyclic hexapeptide ring and a cycloisodityrosine unit. []
Relevance: RA-IV shares structural similarities with RA-VII, differing in the methylation patterns of the tyrosine residues. [] It has been instrumental in structure-activity relationship studies aimed at identifying potent antitumor agents. [, ] Studies revealed that RA-IV exhibits a distinct effective dose range against P-388 leukemia compared to RA-VII, indicating potential differences in their pharmacological profiles. []
RA-X Methyl Ester
Compound Description: RA-X methyl ester is a synthetic derivative of RA-X, a naturally occurring cyclic hexapeptide isolated from Rubia cordifolia. [] It shares the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit. [, ]
Relevance: RA-X methyl ester is used as a starting material in the synthesis of various RA-VII analogues, particularly those with modifications at the Ala2 position. [] This synthetic approach allows the exploration of structure-activity relationships and the development of potentially more potent or selective antitumor agents.
[Tyr-3-ψ(CS-NH)-Ala-4]RA-VII
Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII is a synthetic thioamide analogue of RA-VII. [, ] This modification involves replacing the carbonyl oxygen of the amide bond between tyrosine-3 and alanine-4 with a sulfur atom.
Relevance: The introduction of the thioamide bond in [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII significantly enhances its in vitro antitumor activity compared to RA-VII. [] This finding highlights the importance of the amide bond between tyrosine-3 and alanine-4 in the biological activity of RA-VII and suggests that thioamide modifications could be a promising strategy for developing more potent analogues.
Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4; Tyr-6-ψ(CS-NH)-D-Ala-1]RA-VII is another thioamide analogue of RA-VII where two amide bonds, one between tyrosine-3 and alanine-4 and another between tyrosine-6 and D-alanine-1, are replaced with thioamide bonds. [, ]
Relevance: Similar to [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII, this analogue also displays enhanced in vitro antitumor activity compared to RA-VII. [] The presence of two thioamide bonds further emphasizes the importance of these specific amide bonds for the biological activity of RA-VII and suggests a potential additive or synergistic effect of multiple thioamide substitutions.
[Tyr-3-ψ(CH2NH)-Ala-4]RA-VII
Compound Description: This compound is a reduced peptide bond analogue of RA-VII, where the carbonyl group of the amide bond between Tyr-3 and Ala-4 is reduced to a methylene group. [] This modification introduces flexibility into the backbone structure of the peptide.
Relevance: Unlike the parent compound RA-VII, [Tyr-3-ψ(CH2NH)-Ala-4]RA-VII showed a complete loss of antitumor activity. [] X-ray crystallography and NMR studies indicated a distinct conformational change within the 18-membered ring of the analogue compared to the predominant conformation of RA-VII. This loss of activity, attributed to the conformational change, underscores the importance of the specific conformation adopted by RA-VII for its biological activity. []
[N-Demethyl-Tyr(OCH3)-3]RA-VII
Compound Description: [N-Demethyl-Tyr(OCH3)-3]RA-VII is a metabolite of RA-VII produced by hepatic microsomal biotransformation. [] This metabolite lacks the N-methyl group on the tyrosine residue at position 3.
Relevance: [N-Demethyl-Tyr(OCH3)-3]RA-VII serves as a conformationally restricted model for studying the structure-activity relationships of RA-VII. [] Its structural analysis by 2D-NMR, temperature effects on NH protons, and NOE experiments revealed a restricted conformational state with a typical type II β-turn structure between Ala-2 and Tyr-3 in solution. [] This information provides insights into the bioactive conformation of RA-VII and its interaction with biological targets.
N29-Desmethyl RA-VII
Compound Description: N29-Desmethyl RA-VII is a synthetic analogue of RA-VII where the N-methyl group of a specific tyrosine residue (Tyr-5) is removed. [, ]
Relevance: N29-Desmethyl RA-VII is synthesized to investigate the importance of the N-methyl group on the tyrosine residue for the biological activity of RA-VII. [, ] Studies on this analogue provide valuable insights into the pharmacophore of RA-VII and help define the structural elements essential for its antitumor properties. []
[Cys2]-RA-VII
Compound Description: [Cys2]-RA-VII is a synthetic analogue of RA-VII where the alanine residue at position 2 is replaced with a cysteine residue. []
Relevance: The introduction of the cysteine residue in [Cys2]-RA-VII is a significant structural modification aimed at exploring the role of sulfur-containing amino acids in the biological activity of RA-VII. [] This analogue exhibited antitumor activity against P388 leukemia cells in vitro and in vivo, demonstrating that sulfur substitutions at certain positions can be tolerated without complete loss of activity. [] This finding opens avenues for further modifications and SAR studies focusing on sulfur-containing analogues.
Allo-RA-V and Neo-RA-V
Compound Description: Allo-RA-V and neo-RA-V are two distinct bicyclic hexapeptides isolated from the roots of Rubia cordifolia L. [] These compounds share the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit.
Relevance: Allo-RA-V and neo-RA-V are structurally related to RA-VII but exhibit lower antitumor activity. [] This difference in activity, despite the structural similarities, suggests that the specific stereochemistry and subtle conformational variations between these compounds play a crucial role in their biological activity. [] This finding further highlights the importance of the precise three-dimensional structure of RA-VII for its potent antitumor effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pramoxine is a local anesthetic. It reduces electrically induced peak compound action potential (CAP) amplitudes in isolated frog sciatic nerve (IC50 = 0.21 mM). Topical administration of pramoxine (0.35 and 0.6%) inhibits winking in a rabbit corneal test, indicating anesthetic activity. It inhibits the pinprick-induced cutaneous trunci muscle reflex (CTMR) in the skin of rats (ED50 = 42.1 μmol, s.c.). Pramoxine hydrochloride is a hydrochloride salt of pramoxine, widely used for its local anesthetic and antipruritic properties. Its ability to relieve itching arises from its stabilizing effect on the neuronal membranes of the nerve terminals. It is widely used as a pain medicine for various conditions such as skin irritations, rashes, hemorrhoids, and minor wound care. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Pramoxine hydrochloride is an aromatic ether. Pramocaine Hydrochloride is the hydrochloride salt form of pramoxine, a morpholine derivative with local anesthetic property. Pramocaine hydrochloride decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.
Pranlukast is an orally bioavailable cysteinyl leukotriene 1 (CysLT1) receptor antagonist (IC50s = 4.3-7.2 nM in radioligand binding assays). It is selective for the CysLT1 receptor over the CysLT2 receptor (IC50 = 3,620 nM for the human receptor). Pranlukast inhibits mucus secretion induced by leukotriene D4 (LTD4;) in isolated guinea pig trachea with an IC50 value of 0.3 µM. It inhibits TNF-α-induced NF-ĸB p65 nuclear localization in U937 and Jurkat cells when used at concentrations of 10 and 100 µM. Pranlukast inhibits bronchoconstriction induced by LTC4, LTD4, and LTE4, but not LTB4, in guinea pigs (ID50s = 0.8, 1, 0.7, and >500 µg/kg, respectively). It reduces cortical infarct volume by 81.6% and decreases neuronal death in the cortex, hippocampus, and striatum in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO) when administered at a dose of 0.03 mg/kg. Pranlukast, also known as ono-rs 411, belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. Pranlukast is considered to be a practically insoluble (in water) and relatively neutral molecule. Pranlukast has been detected in multiple biofluids, such as urine and blood. Within the cell, pranlukast is primarily located in the cytoplasm and membrane (predicted from logP).
Pranidipine, also known as OPC-13340 and FRC 8411, is a potent and selective calcium channel blocker potentially for the treatment of angina pectoris and hypertension. Pranidipine enhances nitric oxide-induced vascular relaxation. pranidipine prevents the left ventricular remodeling process accompanied by systolic and diastolic dysfunction, and inhibits abnormal cardiac gene expression after myocardial infarction.
Dehydroepiandrosterone sulfate, also known as dhea sulfate or 17-ketoandrost-5-en-3b-yl sulfate, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. Dehydroepiandrosterone sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroepiandrosterone sulfate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, dehydroepiandrosterone sulfate is primarily located in the cytoplasm and membrane (predicted from logP). Dehydroepiandrosterone sulfate participates in a number of enzymatic reactions. In particular, Adenosine 3', 5'-diphosphate and dehydroepiandrosterone sulfate can be biosynthesized from phosphoadenosine phosphosulfate and dehydroepiandrosterone through its interaction with the enzyme sulfotransferase family cytosolic 2B member 1. In addition, Dehydroepiandrosterone sulfate can be converted into dehydroepiandrosterone and sulfate through its interaction with the enzyme steryl-sulfatase. In humans, dehydroepiandrosterone sulfate is involved in the androgen and estrogen metabolism pathway. Dehydroepiandrosterone sulfate is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Dehydroepiandrosterone sulfate is a potentially toxic compound. Dehydroepiandrosterone sulfate has been found to be associated with several diseases known as x-linked ichthyosis, polycystic ovary syndrome, congenital adrenal hyperplasia, due to 17-hydroxylase-deficiency, and lipoid congenital adrenal hyperplasia; dehydroepiandrosterone sulfate has also been linked to the inborn metabolic disorders including 11-beta-hydroxylase deficiency. Dehydroepiandrosterone sulfate is a steroid sulfate that is the 3-sulfooxy derivative of dehydroepiandrosterone. It has a role as an EC 2.7.1.33 (pantothenate kinase) inhibitor, a human metabolite and a mouse metabolite. It is a steroid sulfate and a 17-oxo steroid. It derives from a dehydroepiandrosterone. It is a conjugate acid of a dehydroepiandrosterone sulfate(1-). The circulating form of a major C19 steroid produced primarily by the ADRENAL CORTEX. DHEA sulfate serves as a precursor for TESTOSTERONE; ANDROSTENEDIONE; ESTRADIOL; and ESTRONE.
Pranoprofen, also known as elicapric or niflan, belongs to the class of organic compounds known as chromeno[2, 3-b]pyridines. These are aromatic heteropolycyclic compounds containing pyridine linearly fused to the pyran moiety of a benzofuran ring system. Pranoprofen is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Pranoprofen is a pyridochromene.